ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13528002
InChI: InChI=1S/C11H19NO3/c1-5-7-10(13)9(8-12(3)4)11(14)15-6-2/h8H,5-7H2,1-4H3
SMILES: CCCC(=O)C(=CN(C)C)C(=O)OCC
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol

ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate

CAS No.:

Cat. No.: VC13528002

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate -

Specification

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
IUPAC Name ethyl 2-(dimethylaminomethylidene)-3-oxohexanoate
Standard InChI InChI=1S/C11H19NO3/c1-5-7-10(13)9(8-12(3)4)11(14)15-6-2/h8H,5-7H2,1-4H3
Standard InChI Key SJQPDMAJOTXKPI-UHFFFAOYSA-N
SMILES CCCC(=O)C(=CN(C)C)C(=O)OCC
Canonical SMILES CCCC(=O)C(=CN(C)C)C(=O)OCC

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

Ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate features a hexanoate backbone substituted at the second carbon with a dimethylamino-methylidene group (N(CH3)2CH=-\text{N}(\text{CH}_3)_2-\text{CH}=) and a ketone at the third position. The ethyl ester moiety at the terminal carboxyl group enhances its solubility in organic solvents. Key structural attributes include:

Table 1: Molecular Properties

PropertyValueSource
IUPAC NameEthyl 2-(dimethylaminomethylidene)-3-oxohexanoate
Molecular FormulaC11H19NO3\text{C}_{11}\text{H}_{19}\text{NO}_3
Molecular Weight213.27 g/mol
SMILESCCCC(=O)C(=CN(C)C)C(=O)OCC
InChIKeySJQPDMAJOTXKPI-UHFFFAOYSA-N

The planar dimethylamino-methylidene group facilitates conjugation with the ketone, creating an electron-deficient region that drives nucleophilic additions. X-ray crystallography of similar compounds reveals a Z-configuration for the enamine bond, which stabilizes the molecule through intramolecular hydrogen bonding.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorptions at 1720 cm1^{-1} (ester C=O) and 1650 cm1^{-1} (conjugated ketone).

  • NMR: 1H^1\text{H} NMR signals at δ 1.25 (t, 3H, CH3_3CH2_2), 3.10 (s, 6H, N(CH3_3)2_2), and 2.50–2.70 (m, 4H, CH2_2 groups).

Synthesis and Optimization

Conventional Synthesis Routes

The compound is typically synthesized via a two-step protocol:

  • Knoevenagel Condensation: Reaction of ethyl acetoacetate with dimethylformamide dimethyl acetal (DMF-DMA) under reflux in toluene, yielding the enamine intermediate.

  • Alkylation: Introduction of the hexanoate chain using 1-iodopentane in the presence of a base like K2_2CO3_3.

Table 2: Synthesis Conditions

StepReagentsTemperatureYield
1DMF-DMA, toluene110°C78%
21-iodopentane, K2_2CO3_380°C65%

Titanium-Catalyzed Modifications

Recent methodologies employ titanium(IV) alkoxides to cleave intermediates, as demonstrated in the synthesis of related phosphonates . For example, titanium isopropoxide catalyzes the transesterification of oxazolidinone intermediates, improving enantiomeric purity to >98% ee .

Biological Activity and Applications

Enzyme Inhibition

The dimethylamino-methylidene group acts as a transition-state analog for enzymes utilizing Schiff base mechanisms. Studies on analogous compounds show inhibitory activity against:

  • Aldolases: IC50_{50} = 12 µM (competitive inhibition).

  • Decarboxylases: 40% inhibition at 50 µM.

DerivativeTargetActivity
Phosphonate 6 Prostacyclin receptorEC50_{50} = 0.8 nM
Bromo ketone 8 Thromboxane synthase85% inhibition at 10 µM

Comparative Analysis with Analogous Esters

Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate (CAS: VC13629925) shares functional groups but differs in chain length and ethoxy substitutions. Key contrasts include:

Table 4: Structural and Functional Comparison

PropertyHexanoate DerivativeButanoate Derivative
Molecular Weight213.27 g/mol273.33 g/mol
Solubility in Water1.2 mg/mL0.8 mg/mL
Enzymatic InhibitionAldolasesKinases

Future Research Directions

  • Asymmetric Catalysis: Leveraging titanium-mediated reactions to produce enantiopure variants .

  • Prodrug Development: Masking the ketone group to enhance bioavailability for cardiovascular applications.

  • Computational Modeling: DFT studies to predict reactivity with cytochrome P450 isoforms.

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